Cas no 939768-64-6 (tert-butyl cis-3-hydroxycyclobutanecarboxylate)

tert-butyl cis-3-hydroxycyclobutanecarboxylate structure
939768-64-6 structure
Product Name:tert-butyl cis-3-hydroxycyclobutanecarboxylate
CAS-Nr.:939768-64-6
MF:C9H16O3
MW:172.221543312073
MDL:MFCD20259656
CID:1015738
PubChem ID:57478438
Update Time:2025-07-02

tert-butyl cis-3-hydroxycyclobutanecarboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • cis-tert-butyl 3-hydroxycyclobutanecarboxylate
    • tert-butyl 3-hydroxycyclobutane-1-carboxylate
    • 1,1-Dimethylethyl cis-3-hydroxycyclobutanecarboxylate (ACI)
    • cis-tert-Butyl 3-hydroxycyclobutane-1-carboxylate
    • tert-butyl cis-3-hydroxycyclobutanecarboxylate
    • J-525036
    • J-520096
    • TERT-BUTYL(1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
    • TERT-BUTYL (1S,3S)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
    • SY286814
    • SY358218
    • t-Butyl 3-hydroxycyclobutanecarboxylate
    • SCHEMBL2342365
    • TERT-BUTYL CIS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
    • 1311166-10-5
    • MFCD20259658
    • tert-butyl 3-hydroxycyclobutanecarboxylate
    • SB84420
    • 939768-64-6
    • MFCD20257857
    • 1-Boc-3-Hydroxycyclobutane
    • BS-43523
    • Z1278923948
    • A903387
    • TERT-BUTYL TRANS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
    • AT10117
    • 3-Hydroxycyclobutanecarboxylic acid tert-butyl ester
    • SCHEMBL12391593
    • AM10882
    • SY346115
    • 3-hydroxy-cyclobutanecarboxylic acid tert-butyl ester
    • AT10119
    • trans-tert-butyl 3-hydroxycyclobutanecarboxylate
    • AKOS032947427
    • DTXSID10726840
    • 1311158-43-6
    • tert-butyl trans-3-hydroxycyclobutanecarboxylate
    • TYVLAZGEMLWPQS-UHFFFAOYSA-N
    • CS-0159501
    • PS-17517
    • TERT-BUTYL (1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
    • EN300-6748962
    • SCHEMBL1965621
    • t-Butyl trans-3-hydroxycyclobutane-1-carboxylate
    • MFCD20259656
    • EN300-1721665
    • FT-0710627
    • CS-0159774
    • AT10050
    • SCHEMBL3958434
    • DB-297115
    • DB-299322
    • DA-46194
    • SCHEMBL25961268
    • MDL: MFCD20259656
    • Inchi: 1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3
    • InChI-Schlüssel: TYVLAZGEMLWPQS-UHFFFAOYSA-N
    • Lächelt: OC1CC(C(=O)OC(C)(C)C)C1

Berechnete Eigenschaften

  • Genaue Masse: 172.109944368g/mol
  • Monoisotopenmasse: 172.109944368g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 175
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topologische Polaroberfläche: 46.5Ų

tert-butyl cis-3-hydroxycyclobutanecarboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM202687-1g
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 95%
1g
$729 2021-06-15
Chemenu
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cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 95%
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$153 2024-07-19
ChemScence
CS-0159501-250mg
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate
939768-64-6
250mg
$105.0 2022-04-26
ChemScence
CS-0159501-1g
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate
939768-64-6
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$210.0 2022-04-26
eNovation Chemicals LLC
Y0979962-5g
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939768-64-6 95%
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$700 2023-09-03
eNovation Chemicals LLC
D252162-1g
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 95%
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eNovation Chemicals LLC
D252162-2.5g
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 95%
2.5g
$985 2024-08-03
eNovation Chemicals LLC
D252162-5g
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 95%
5g
$1290 2024-08-03
Chemenu
CM202687-250mg
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 95%
250mg
$57 2024-07-19
Chemenu
CM202687-5g
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 95%
5g
$535 2024-07-19

tert-butyl cis-3-hydroxycyclobutanecarboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  rt → 5 °C; 15 min, 5 °C
Referenz
Preparation of spiro-cyclic quinazoline derivatives as phosphodiesterase inhibitors and antiviral agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  0 °C
Referenz
Bifunctional compounds for degrading BTK via ubiquitin proteasome pathway
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  1 h, 0 °C
Referenz
Preparation of thienopyrimidine derivatives useful as acetyl-CoA carboxylase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonium chloride Solvents: Water ;  30 min, 0 °C
Referenz
Carboxamide compounds as modulators of eukaryotic initiation factor 2 and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  3 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  -78 - -60 °C; pH 5 - 6, 0 °C
1.3 Solvents: Ethyl acetate ;  30 min, 0 °C
Referenz
Method for synthesis of cis-3-hydroxycyclobutanecarboxylic acid
, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 1 h, rt
Referenz
Preparation of heteroarylpyrimidinone derivatives as acetyl-CoAcarboxylase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 0 °C; 2 h, 0 °C
Referenz
Preparation of heteroaryldihydropyrimidine derivatives and methods of treating hepatitis B infections
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  0 °C
Referenz
Bifunctional compounds for degrading BTK via ubiquitin proteolytic pathway and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  < 30 °C; 2 h, rt
Referenz
Novel oxadiazole compounds as agonists or antagonists of S1P family of G protein coupled receptors and their preparation
, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  < 30 °C; 2 h, rt
Referenz
Preparation of oxadiazole compounds as S1P receptor agonists and antagonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  15 min, 0 °C
1.2 Reagents: Water
Referenz
Heterocyclic compounds for inhibiting or degrading ITK, compositions, comprising the same methods of their making and methods of their use
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  -78 - -60 °C; 4 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
Referenz
Synthesis of trans-3-hydroxycyclobutylcarboxylic acid from C1-C6 alkyl 3-carbonylcyclobutanecarboylate via reduction, Mitsunobu reaction and hydrolysis
, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Preparation of isothiocyanatoalkylbenzene derivatives and analogs for use as N-acylethanolamine hydrolyzing acid amidase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  < 10 °C; 1 h, < 10 °C
Referenz
Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists
Lukin, Kirill; Kishore, Vimal; Gordon, Thomas, Organic Process Research & Development, 2013, 17(4), 666-671

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 12 h, rt
Referenz
3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties
Demchuk, Oleksandr P.; Bobovskyi, Bohdan V.; Vashchenko, Bohdan V.; Hryshchuk, Oleksandr V.; Skreminskyi, Artem; et al, European Journal of Organic Chemistry, 2023, 26(24),

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  30 min, 0 °C
Referenz
Preparation of substituted 1-heteroaryl-bicyclo[1.1.1]pentanyl]acetamides as eukaryotic initiation factor 2B modulators
, World Intellectual Property Organization, , ,

tert-butyl cis-3-hydroxycyclobutanecarboxylate Raw materials

tert-butyl cis-3-hydroxycyclobutanecarboxylate Preparation Products

tert-butyl cis-3-hydroxycyclobutanecarboxylate Lieferanten

Amadis Chemical Company Limited
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(CAS:939768-64-6)tert-butyl cis-3-hydroxycyclobutanecarboxylate
Bestellnummer:A903387
Bestandsstatus:in Stock
Menge:25g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:14
Preis ($):545.0/156.0
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Amadis Chemical Company Limited
(CAS:939768-64-6)tert-butyl cis-3-hydroxycyclobutanecarboxylate
A903387
Reinheit:99%/99%
Menge:25g/5g
Preis ($):545.0/156.0
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